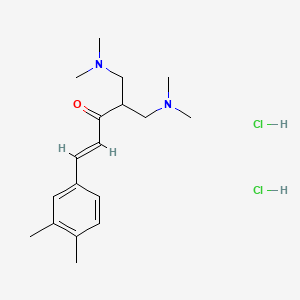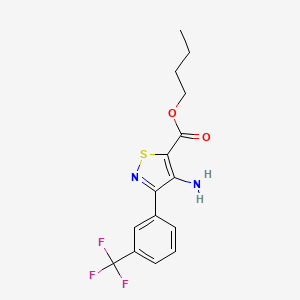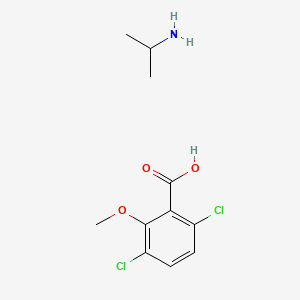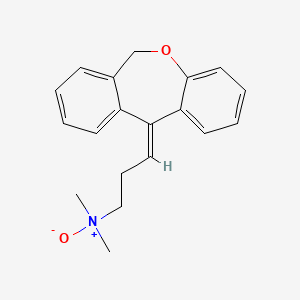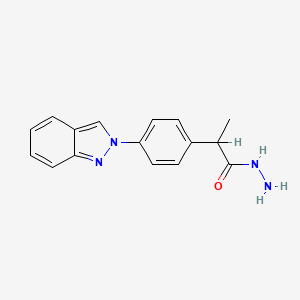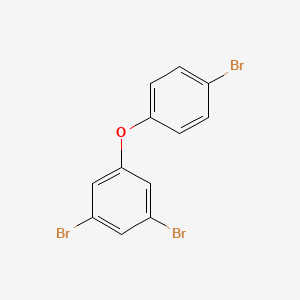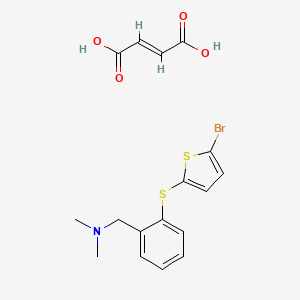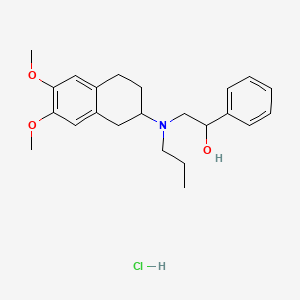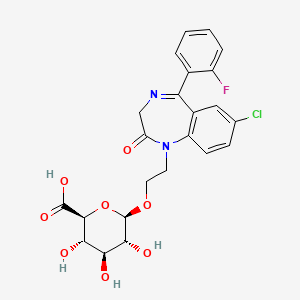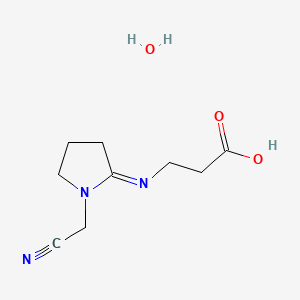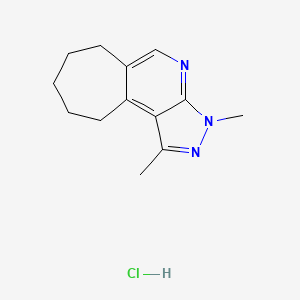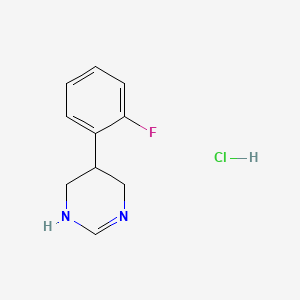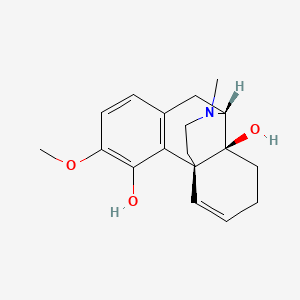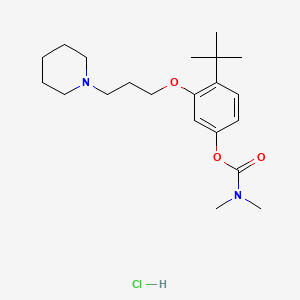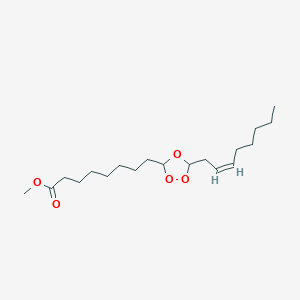
Methyl linoleate 9,10-ozonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl linoleate 9,10-ozonide: is a chemical compound derived from methyl linoleate , which is an ester of linoleic acid. Linoleic acid is an essential polyunsaturated fatty acid commonly found in vegetable oils. The 9,10-ozonide form of methyl linoleate results from the reaction of ozone (O₃) with the double bonds in its structure.
準備方法
Synthetic Routes:: The synthesis of methyl linoleate 9,10-ozonide involves ozonolysis of methyl linoleate. Ozonolysis is a reaction where ozone cleaves carbon-carbon double bonds, leading to the formation of ozonides. In this case, ozone reacts with the double bonds in methyl linoleate to yield the 9,10-ozonide.
Reaction Conditions:: The ozonolysis reaction typically occurs under mild conditions, using ozone gas (O₃) in a solvent such as dichloromethane (CH₂Cl₂). The reaction is usually carried out at low temperatures to prevent further oxidation.
Industrial Production Methods:: While industrial-scale production of this compound is less common, laboratory-scale synthesis provides valuable insights into its properties and applications.
化学反応の分析
Reactivity:: Methyl linoleate 9,10-ozonide is susceptible to various chemical reactions due to its ozonide functional group. Some notable reactions include:
Reduction: Reduction of the ozonide can yield aldehydes or other products.
Hydrolysis: Hydrolysis of the ozonide can lead to the formation of aldehydes and carboxylic acids.
Cyclization: The ozonide can undergo cyclization reactions, forming cyclic compounds.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Hydrolysis: Acidic or basic conditions.
Cyclization: Acidic catalysts or heat.
Major Products:: The major products depend on the specific reaction conditions and the subsequent transformations of the ozonide.
科学的研究の応用
Biological Research: Investigating its effects on cellular processes and lipid metabolism.
Medicine: Exploring its therapeutic properties, including anti-inflammatory or antioxidant effects.
Chemistry: As a model compound for ozonolysis studies.
作用機序
The exact mechanism by which methyl linoleate 9,10-ozonide exerts its effects remains an active area of research. It likely involves interactions with cellular components, oxidative stress pathways, and lipid-related processes.
類似化合物との比較
While methyl linoleate 9,10-ozonide is unique due to its ozonide functionality, other related compounds include:
Linoleic Acid: The parent compound from which methyl linoleate is derived.
Other Fatty Acid Ozonides: Similar ozonides formed from different fatty acids.
特性
CAS番号 |
121431-57-0 |
|---|---|
分子式 |
C19H34O5 |
分子量 |
342.5 g/mol |
IUPAC名 |
methyl 8-[5-[(Z)-oct-2-enyl]-1,2,4-trioxolan-3-yl]octanoate |
InChI |
InChI=1S/C19H34O5/c1-3-4-5-6-9-12-15-18-22-19(24-23-18)16-13-10-7-8-11-14-17(20)21-2/h9,12,18-19H,3-8,10-11,13-16H2,1-2H3/b12-9- |
InChIキー |
AFPOKSLEBAWNKG-XFXZXTDPSA-N |
異性体SMILES |
CCCCC/C=C\CC1OC(OO1)CCCCCCCC(=O)OC |
正規SMILES |
CCCCCC=CCC1OC(OO1)CCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


